2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol
Description
2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol is a complex organic compound featuring a quinoline core substituted with a trifluoromethyl group at the 7-position and a piperazine ring at the 4-position
Properties
IUPAC Name |
2-[4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c17-16(18,19)12-1-2-13-14(11-12)20-4-3-15(13)22-7-5-21(6-8-22)9-10-23/h1-4,11,23H,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNIUGOGNABWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the trifluoromethyl group and the piperazine ring. The final step includes the attachment of the ethan-1-ol moiety. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethan-1-ol group to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions on the piperazine ring or quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the piperazine or quinoline rings .
Scientific Research Applications
2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperazine ring may interact with protein receptors. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)quinoline-4-thiol: Another quinoline derivative with a trifluoromethyl group.
1-(4-(5-amino-7-(trifluoromethyl)quinolin-3-yl)piperazin-1-yl)-2-(fluoro-[18F])propan-1-one: A related compound used in PET imaging.
Uniqueness
2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
